
N-(2-isobutoxyphenyl)-N-(4-(methyl(2-(pyridin-3-yl)ethyl)amino)butyl)-3-(trifluoromethyl)benzamide
描述
SL-870495 是一种小分子药物,起着钙通道阻滞剂的作用。 它最初由赛诺菲开发,用于治疗心绞痛的潜在疗法 。 该化合物通过阻断电压门控钙通道起作用,电压门控钙通道在各种生理过程中发挥着至关重要的作用,包括肌肉收缩和神经递质释放 .
准备方法
SL-870495 的合成路线和反应条件是专有的,尚未公开详细披露。 已知该化合物是一种小分子,其分子式为 C30H36F3N3O2 。工业生产方法通常涉及多步有机合成、纯化和质量控制流程,以确保化合物的功效和安全性。
化学反应分析
SL-870495 会发生各种化学反应,主要涉及其作为钙通道阻滞剂的作用。该化合物可以参与:
氧化还原反应: 这些反应可能会改变分子上的官能团,从而可能影响其活性。
取代反应: 这些反应可以通过用其他原子或基团替换特定原子或基团来改变分子结构。
水解: 这种反应可以在特定条件下将化合物分解成更小的片段。
这些反应中常用的试剂和条件包括氧化剂、还原剂以及酸性或碱性条件。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2-isobutoxyphenyl)-N-(4-(methyl(2-(pyridin-3-yl)ethyl)amino)butyl)-3-(trifluoromethyl)benzamide exhibit significant anticancer activity. For example, compounds evaluated by the National Cancer Institute (NCI) demonstrated antimitotic activity against various human tumor cells, suggesting that this compound may also possess similar properties .
Potential Therapeutic Applications
- Cancer Treatment : Given its potential anticancer properties, this compound could be developed as a novel chemotherapeutic agent targeting specific cancer types.
- Calcium Channel Blockade : Preliminary studies suggest that it may act as a calcium channel blocker, which could have implications for cardiovascular therapies .
- Antimicrobial Activity : Similar compounds have shown promise in antimicrobial applications, indicating potential for further exploration in this area .
Case Study 1: Antitumor Activity Assessment
In a study assessing the efficacy of related compounds, researchers found that certain derivatives exhibited significant growth inhibition in cancer cell lines with GI50 values indicating potent activity. This suggests that this compound could be similarly effective .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various derivatives of benzamide compounds to establish correlations between structural modifications and biological activity. The findings highlighted the importance of the isobutoxy and trifluoromethyl groups in enhancing biological efficacy .
作用机制
SL-870495 通过阻断电压门控钙通道 (VDCC) 发挥其作用。这些通道对于钙离子流入细胞至关重要,这对各种细胞功能至关重要。 通过抑制这些通道,SL-870495 减少了钙离子进入,导致肌肉收缩和神经递质释放减少 。这种机制在心绞痛等疾病中特别有效,因为减少心肌收缩可以缓解症状。
相似化合物的比较
SL-870495 在其作为钙通道拮抗剂的特定结构和作用机制方面是独一无二的。类似的化合物包括其他钙通道阻滞剂,例如:
维拉帕米: 用于治疗高血压和心绞痛。
地尔硫卓: 也用于治疗高血压和心绞痛,但具有不同的化学结构。
硝苯地平: 主要用于治疗高血压和心绞痛,但具有不同的作用机制。
生物活性
N-(2-isobutoxyphenyl)-N-(4-(methyl(2-(pyridin-3-yl)ethyl)amino)butyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, often utilizing advanced organic chemistry techniques. The key intermediates include derivatives of 4-trifluoromethylbenzoyl and pyridinyl groups, which are crucial for enhancing the biological efficacy of the final product.
The compound is believed to exhibit its biological activity through various mechanisms, including:
- Enzyme Inhibition : Similar compounds with trifluoromethyl groups have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neuropharmacology .
- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antibacterial activity against pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .
Pharmacological Studies
Research has indicated that derivatives of similar structures can act as effective enzyme inhibitors and antimicrobial agents. For instance, studies have shown that certain hydrazinecarboxamide derivatives exhibit moderate inhibition against AChE and BuChE, with IC50 values ranging from 27.04 to 106.75 µM .
Case Studies
-
Enzyme Inhibition Study :
- A study evaluated the inhibition capacity of various compounds against AChE and BuChE. The results indicated that some derivatives exhibited lower IC50 values than the clinically used drug rivastigmine, suggesting potential for further development as therapeutic agents in treating Alzheimer's disease .
- Antimicrobial Efficacy :
Data Summary
常见问题
Q. Basic: What synthetic strategies are effective for constructing the benzamide core with trifluoromethyl and pyridinyl substituents?
Answer:
The benzamide core can be synthesized via sequential coupling reactions. Key steps include:
- Amide bond formation : React hydroxylamine derivatives (e.g., O-benzyl hydroxylamine hydrochloride) with acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) in dichloromethane (CH₂Cl₂) using potassium carbonate (K₂CO₃) as a base .
- Protection/deprotection : Use sodium pivalate in acetonitrile (CH₃CN) to stabilize intermediates prone to decomposition .
- Purification : Employ silica gel chromatography with gradients of dichloromethane/methanol or reverse-phase HPLC for polar intermediates .
Critical parameters : Maintain anhydrous conditions for moisture-sensitive reagents (e.g., sodium pivalate) and monitor reaction progress via TLC or LC-MS .
Q. Basic: How can intermediates and final products be purified to >95% purity?
Answer:
- Normal-phase chromatography : Use silica gel with gradients from 100% dichloromethane to 10% methanol in CH₂Cl₂ for non-polar intermediates .
- Reverse-phase HPLC : Apply gradients of acetonitrile/water (0.1% formic acid) for polar compounds. Example: 10% → 40% CH₃CN over 30 minutes .
- Crystallization : For thermally stable compounds, use pentane or diethyl ether to induce crystallization .
Validation : Confirm purity via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC-UV (λ = 254 nm) .
Q. Advanced: How should researchers assess mutagenicity risks for this compound and its intermediates?
Answer:
- Ames II testing : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction). Compare results to benchmarks like benzyl chloride (low mutagenicity) .
- Structural alerts : Screen for anomeric amide groups, which may form reactive electrophiles. Use computational tools like DEREK or Toxtree to predict DNA reactivity .
- Mitigation : If mutagenicity is detected, modify the pyridinyl or benzamide substituents to reduce electrophilicity .
Q. Advanced: How can molecular docking studies predict target interactions for this compound?
Answer:
- Software setup : Use Glide XP (Schrödinger) with the following parameters:
- Hydrophobic enclosure : Score lipophilic ligand-protein interactions (e.g., trifluoromethyl group in a hydrophobic pocket) .
- H-bond penalties : Assign penalties for desolvating charged residues (e.g., pyridinyl nitrogen interactions) .
- Validation : Compare docking poses with crystallographic data (if available) and validate via molecular dynamics (MD) simulations (e.g., 100 ns trajectory in Desmond) .
Case study : Analogues with trifluoromethyl groups showed 10-fold higher binding affinity to kinase targets due to enhanced hydrophobic interactions .
Q. Basic: What precautions are required for handling unstable intermediates?
Answer:
- Storage : Store light-sensitive intermediates at -20°C under argon. Use amber vials to prevent photodegradation .
- Decomposition monitoring : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. Example: Compound 3 decomposes at >40°C .
- Workflow : Conduct reactions under nitrogen, and quench reactive intermediates (e.g., acyl chlorides) with aqueous NaHCO₃ immediately after completion .
Q. Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
- Assay validation :
- Orthogonal assays : Confirm IC₅₀ values using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .
- Buffer conditions : Test pH (6.5–7.5) and ionic strength (e.g., 150 mM NaCl) to rule out artifactual inhibition .
- Metabolite screening : Use LC-MS/MS to identify degradation products that may interfere with activity .
Example : A 20% discrepancy in IC₅₀ values between enzyme and cell assays was traced to poor membrane permeability, resolved by adding a methylpiperazine group .
Q. Basic: What analytical techniques are critical for structural characterization?
Answer:
- NMR : Assign peaks for trifluoromethyl (¹⁹F NMR, δ -60 to -70 ppm) and pyridinyl protons (¹H NMR, δ 8.5–9.0 ppm) .
- X-ray crystallography : Resolve stereochemistry of the butylamino linker using single-crystal XRD (e.g., Cu-Kα radiation) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ calculated for C₂₇H₂₈F₃N₃O₂: 492.21; observed: 492.45) .
Q. Advanced: How can the trifluoromethyl group enhance metabolic stability in drug design?
Answer:
- Cytochrome P450 resistance : The electron-withdrawing CF₃ group reduces oxidative metabolism at adjacent positions. Validate via in vitro microsomal assays (human liver microsomes + NADPH) .
- LogP optimization : Measure partition coefficients (e.g., shake-flask method) to balance lipophilicity (target LogP 2–4) and solubility .
- Case study : Trifluoromethyl analogues showed 50% longer half-life (t₁/₂ = 6.2 hr) in rat PK studies compared to non-fluorinated counterparts .
属性
分子式 |
C30H36F3N3O2 |
---|---|
分子量 |
527.6 g/mol |
IUPAC 名称 |
N-[2-(2-methylpropoxy)phenyl]-N-[4-[methyl(2-pyridin-3-ylethyl)amino]butyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C30H36F3N3O2/c1-23(2)22-38-28-14-5-4-13-27(28)36(29(37)25-11-8-12-26(20-25)30(31,32)33)18-7-6-17-35(3)19-15-24-10-9-16-34-21-24/h4-5,8-14,16,20-21,23H,6-7,15,17-19,22H2,1-3H3 |
InChI 键 |
LPCUTEJHSDDQRI-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC=C1N(CCCCN(C)CCC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
规范 SMILES |
CC(C)COC1=CC=CC=C1N(CCCCN(C)CCC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SL-870495; SL 870495; SL870495. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。